molecular formula C14H15ClN4O2 B2936687 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide CAS No. 1404214-03-4

2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide

Cat. No.: B2936687
CAS No.: 1404214-03-4
M. Wt: 306.75
InChI Key: BOEZYSBRFBWQHL-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group, a pyrazole ring, and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine-4-carboxamide, followed by the formation of the pyrazole ring through cyclization reactions. The oxane ring can be introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide include other heterocyclic compounds with similar structural motifs, such as:

  • 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-3-carboxamide
  • 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-5-carboxamide
  • 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-6-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxane ring, which may confer distinct chemical and biological properties compared to its analogs. These unique features can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c15-12-7-10(1-4-16-12)14(20)17-13-8-11(18-19-13)9-2-5-21-6-3-9/h1,4,7-9H,2-3,5-6H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEZYSBRFBWQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NN2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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